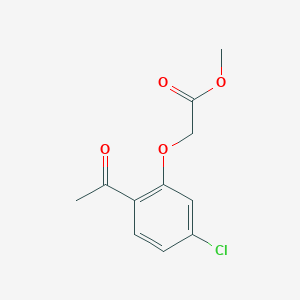

Methyl 2-(2-acetyl-5-chlorophenoxy)acetate

Description

Properties

Molecular Formula |

C11H11ClO4 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

methyl 2-(2-acetyl-5-chlorophenoxy)acetate |

InChI |

InChI=1S/C11H11ClO4/c1-7(13)9-4-3-8(12)5-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

RGALPZNIXYCVHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetyl-5-chlorophenoxy)acetate typically involves the reaction of 2-acetyl-5-chlorophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-5-chlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

Methyl 2-(2-acetyl-5-chlorophenoxy)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-5-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]Acetate

- Structure : Combines a tetrazole ring with a hydroxy-substituted phenyl group and a methyl acetate moiety .

- Key Features: Intramolecular O–H⋯N hydrogen bonding stabilizes the conformation. Supramolecular interactions (C–H⋯O hydrogen bonds and offset π-π stacking) drive crystal packing. Applications: Potential in metal-organic frameworks (MOFs) due to tetrazole’s versatility in coordinating metal ions .

- Synthesis: Produced via esterification of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate under basic conditions .

Methyl 2-[(4-Chloro-2-Methoxy-5-Oxo-2,5-Dihydrofuran-3-yl)Amino]Acetate

- Structure: Features a furanone ring substituted with chloro and methoxy groups, linked to a methyl acetate via an amino bridge .

- Key Features: Planar furanone ring with intermolecular N–H⋯O and C–H⋯O hydrogen bonds.

- Synthesis : Synthesized via Michael addition-elimination between 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester .

Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl]Acetate

- Structure : Imidazole core with 4-chlorophenyl and phenyl substituents, coupled to an ethyl acetate group .

- Applications: Likely explored for antimicrobial or anti-inflammatory activity, common in imidazole derivatives .

Methyl 2-(2-Fluoro-5-Methoxyphenyl)Acetate

- Structure : Phenyl ring substituted with fluoro (position 2) and methoxy (position 5) groups, linked to methyl acetate .

- Key Features: Fluoro substituent increases metabolic stability; methoxy group modulates solubility.

Methyl 2-Phenylacetoacetate

Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical data inferred from analogs; exact properties require experimental validation.

Key Research Findings and Contrasts

- Bioactivity: The furanone derivative () and imidazole analogs () show promise in pharmaceuticals, whereas Methyl 2-phenylacetoacetate () is regulated due to misuse .

- Supramolecular Behavior: Tetrazole-containing compounds () prioritize hydrogen bonding for crystal engineering, while furanone derivatives rely on both hydrogen bonds and planar ring interactions .

- Substituent Effects : Chloro and fluoro groups enhance stability and lipophilicity, whereas acetyl/methoxy groups influence electronic properties and metabolic pathways .

Biological Activity

Methyl 2-(2-acetyl-5-chlorophenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 242.65 g/mol

- Functional Groups : The compound features an acetyl group, a chlorinated phenoxy moiety, and an ester functional group.

Research indicates that this compound may act as an enzyme inhibitor . It binds to specific molecular targets, interfering with normal enzymatic functions. This interaction can modulate metabolic pathways and cellular processes, leading to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Cellular Impact : By altering enzyme activity, it can influence cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent suggests potential applications in treating infections.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms that may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-Acetyl-5-bromophenoxy)acetic acid | Bromine substituent instead of chlorine | Potentially different reactivity |

| 2-(2-Acetyl-5-fluorophenoxy)acetic acid | Fluorine substituent | Variation in electronic properties |

| Methyl 2-(4-chlorophenoxy)acetate | Different phenoxy substituent | Altered chemical reactivity |

| 2-(3,4-Dichlorophenoxy)acetic acid | Multiple chlorine substituents | Enhanced biological activity potential |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

-

Anticancer Activity Evaluation :

- In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition Studies :

- Research has indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism and has implications for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-acetyl-5-chlorophenoxy)acetate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Step 1 : React 2-acetyl-5-chlorophenol with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic ester backbone.

- Step 2 : Optimize solvent choice (e.g., DMF or acetone) and temperature (60–80°C) to enhance reaction efficiency.

Yield improvements (>80%) are achieved by controlling stoichiometry (1:1.2 molar ratio of phenol to chloroacetate) and using anhydrous conditions to minimize hydrolysis . Advanced methods, such as microwave-assisted synthesis, reduce reaction time by 50% compared to conventional heating .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- X-ray crystallography : Resolves the spatial arrangement of the acetyl and chlorophenyl groups, confirming dihedral angles (e.g., −8.4° for the ester side chain) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

- NMR spectroscopy : ¹H NMR identifies key protons (e.g., acetyl methyl at δ 2.5 ppm; aromatic protons at δ 7.1–7.4 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) .

- HPLC-MS : Ensures purity (>98%) and detects byproducts like hydrolyzed acetic acid derivatives .

Q. What physicochemical properties are essential for experimental design?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.

- Thermal stability : Decomposes above 200°C, requiring storage below 25°C.

- LogP : Estimated at 2.1, indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- 3D-QSAR : Correlates molecular descriptors (e.g., electrostatic potential, hydrophobic regions) with observed antimicrobial or antitumor activity. For example, substituent modifications at the chlorophenyl group enhance binding to bacterial enzyme targets .

- Docking studies : Simulate interactions with cytochrome P450 enzymes or kinase domains, identifying key hydrogen bonds and steric clashes .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Case Study : Discrepancies in torsion angles between XRD (Car–C–C=O = −8.4°) and DFT-optimized structures may arise from crystal packing effects. Validate via:

Q. How is the compound’s bioactivity assessed in antimicrobial studies?

- Assay Design :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).

- Mechanistic Insight : Combine with ROS detection assays to link activity to oxidative stress induction.

- SAR Analysis : Compare derivatives (e.g., nitro or amino substitutions) to identify critical functional groups .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. How do environmental factors influence stability during long-term storage?

- Degradation Pathways : Hydrolysis of the ester group under humid conditions generates 2-(2-acetyl-5-chlorophenoxy)acetic acid. Mitigate via:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.